molecular formula C4H5ClN2O3S B2708870 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride CAS No. 2377032-16-9

4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride

Cat. No.: B2708870
CAS No.: 2377032-16-9
M. Wt: 196.61
InChI Key: SDOBGYPMUVIYEC-UHFFFAOYSA-N
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Description

4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride is an organic compound with the molecular formula C4H5ClN2O3S. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1,2,5-oxadiazole-3-sulfonyl chloride typically involves the reaction of 4-ethyl-1,2,5-oxadiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

4-ethyl-1,2,5-oxadiazole+chlorosulfonic acid4-ethyl-1,2,5-oxadiazole-3-sulfonyl chloride\text{4-ethyl-1,2,5-oxadiazole} + \text{chlorosulfonic acid} \rightarrow \text{this compound} 4-ethyl-1,2,5-oxadiazole+chlorosulfonic acid→4-ethyl-1,2,5-oxadiazole-3-sulfonyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used.

    Hydrolysis: The reaction is usually performed in aqueous acidic or basic conditions.

Major Products Formed

Scientific Research Applications

4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-1,2,5-oxadiazole-3-sulfonyl chloride depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to inhibition or modification of their function .

Comparison with Similar Compounds

4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride can be compared with other oxadiazole derivatives:

    1,2,4-Oxadiazole Derivatives: These compounds have different substitution patterns and may exhibit distinct chemical and biological properties.

    1,3,4-Oxadiazole Derivatives: Known for their diverse pharmacological activities, including antimicrobial and anticancer properties.

    1,2,3-Oxadiazole Derivatives: Less common but still of interest for their unique chemical reactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials.

Properties

IUPAC Name

4-ethyl-1,2,5-oxadiazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O3S/c1-2-3-4(7-10-6-3)11(5,8)9/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOBGYPMUVIYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NON=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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